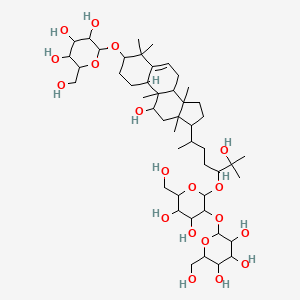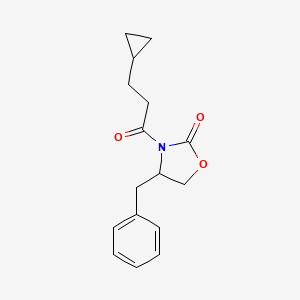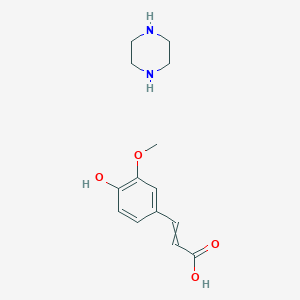
Piperazine 3-(4-hydroxy-3-methoxyphenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Piperazine ferulate can be synthesized through a simplified procedure involving the reaction of ferulic acid with piperazine. This reaction typically occurs in a one-pot-one-step manner, without the need for protecting groups . The reaction conditions often involve the use of common solvents and heterogeneous catalysis by metal ions supported on commercial polymeric resins .
Industrial Production Methods
Industrial production of piperazine ferulate involves the ammoniation of 1,2-dichloroethane or ethanolamine, followed by the reaction with ferulic acid . This method ensures the large-scale production of the compound, making it readily available for clinical and research applications.
Análisis De Reacciones Químicas
Types of Reactions
Piperazine ferulate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions include various derivatives of piperazine ferulate, which can have different therapeutic properties and applications .
Aplicaciones Científicas De Investigación
Piperazine ferulate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing other compounds.
Biology: It has been studied for its effects on cellular processes and signaling pathways.
Medicine: It is used in the treatment of cardiovascular and kidney diseases, particularly diabetic nephropathy and chronic kidney disease
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
Piperazine ferulate exerts its effects through multiple biochemical pathways. It has anti-platelet and anti-fibrotic effects, and its mechanism of action involves the inhibition of transforming growth factor-beta 1 (TGF-β1) and the stimulation of hypoxia-inducible factors (HIF-1α and HIF-2α) . These pathways play crucial roles in reducing fibrosis and promoting erythropoietin production, thereby protecting against kidney damage .
Comparación Con Compuestos Similares
Similar Compounds
Ferulic Acid: The parent compound of piperazine ferulate, known for its antioxidant properties.
Piperazine Derivatives: Other derivatives of piperazine, such as piperazine citrate and piperazine adipate, which have different therapeutic applications.
Uniqueness
Piperazine ferulate is unique due to its combined properties of ferulic acid and piperazine, making it particularly effective in treating cardiovascular and kidney diseases . Its ability to modulate multiple biochemical pathways sets it apart from other similar compounds .
Propiedades
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid;piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4.C4H10N2/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13;1-2-6-4-3-5-1/h2-6,11H,1H3,(H,12,13);5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQIDFWDLOFXEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)O.C1CNCCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![calcium;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13400892.png)
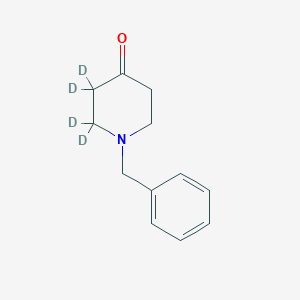
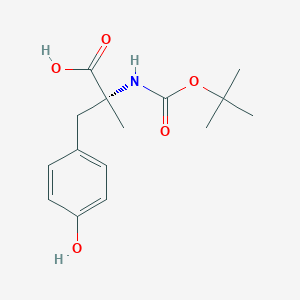
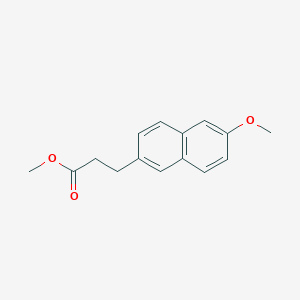

![2-[2-[4-[3-(4-Bromophenyl)prop-2-enoylamino]-3-fluorophenyl]-1,3-benzoxazol-5-yl]acetic acid](/img/structure/B13400924.png)




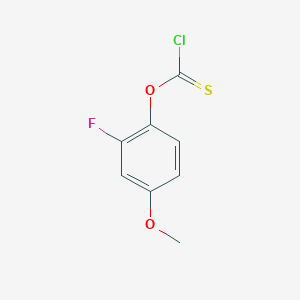
![(2Z)-3-hexadecyl-2-[(E)-3-(3-hexadecyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide](/img/structure/B13400959.png)
